4,5-Dimethyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 4,5-Dimethyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 913241-55-1
VCID: VC0501665
InChI: InChI=1S/C20H34N2O3S/c1-8-9-25-17-10-14(2)15(3)11-18(17)26(23,24)21-16-12-19(4,5)22-20(6,7)13-16/h10-11,16,21-22H,8-9,12-13H2,1-7H3
SMILES: CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C
Molecular Formula: C20H34N2O3S
Molecular Weight: 382.6g/mol

4,5-Dimethyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

CAS No.: 913241-55-1

Main Products

VCID: VC0501665

Molecular Formula: C20H34N2O3S

Molecular Weight: 382.6g/mol

4,5-Dimethyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide - 913241-55-1

CAS No. 913241-55-1
Product Name 4,5-Dimethyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
Molecular Formula C20H34N2O3S
Molecular Weight 382.6g/mol
IUPAC Name 4,5-dimethyl-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Standard InChI InChI=1S/C20H34N2O3S/c1-8-9-25-17-10-14(2)15(3)11-18(17)26(23,24)21-16-12-19(4,5)22-20(6,7)13-16/h10-11,16,21-22H,8-9,12-13H2,1-7H3
Standard InChIKey XLXXQVGOPGTFBC-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C
Canonical SMILES CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C
PubChem Compound 16044467
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator